molecular formula C13H16O4 B136423 Proglobeflowery acid CAS No. 146367-85-3

Proglobeflowery acid

Cat. No.: B136423
CAS No.: 146367-85-3
M. Wt: 236.26 g/mol
InChI Key: DWHDSRHHYMSXSP-UHFFFAOYSA-N
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Description

Proglobeflowery acid (3-Methoxy-4-hydroxyl-5-(3'-methyl-2'-butenyl)benzoic acid) is a phenolic acid first isolated in 1992 from Trollius macropetalus (长瓣金莲花) . Its structure comprises a benzoic acid backbone substituted with a methoxy group (-OCH₃) at C3, a hydroxyl group (-OH) at C4, and a prenyl group (3-methyl-2-butenyl) at C5 . This compound exists as white needle-like crystals and is notable for its presence in Trollius species, such as T. chinensis (金莲花), where it contributes to medicinal properties like antibacterial, antioxidant, and anticancer activities .

This compound is biosynthetically linked to globeflowery acid and trollioside via hydrolysis. Trollioside, a glycoside, can be enzymatically or acid-hydrolyzed to yield either this compound or globeflowery acid, depending on conditions .

Properties

CAS No.

146367-85-3

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

4-hydroxy-3-methoxy-5-(3-methylbut-2-enyl)benzoic acid

InChI

InChI=1S/C13H16O4/c1-8(2)4-5-9-6-10(13(15)16)7-11(17-3)12(9)14/h4,6-7,14H,5H2,1-3H3,(H,15,16)

InChI Key

DWHDSRHHYMSXSP-UHFFFAOYSA-N

SMILES

CC(=CCC1=C(C(=CC(=C1)C(=O)O)OC)O)C

Canonical SMILES

CC(=CCC1=C(C(=CC(=C1)C(=O)O)OC)O)C

Other CAS No.

146367-85-3

Synonyms

3-methoxy-4-hydroxy-5-(3'-methyl-2')butylenylbenzoic acid
proglobeflowery acid

Origin of Product

United States

Comparison with Similar Compounds

Globeflowery Acid

  • Source : Co-occurs with proglobeflowery acid in T. chinensis .
  • Properties :
    • Higher polarity than this compound due to possible absence of the hydrophobic prenyl group.
    • Demonstrated comparable absorption in Caco-2 cell models (Papp ~10⁻⁵ cm/s) but lower bioavailability due to increased polarity .

Trollioside

  • Structure : Glycoside derivative of globeflowery acid or this compound, with a glucose moiety attached .
  • Source : Isolated from T. chinensis flowers .
  • Properties :
    • Higher molecular weight (~356 g/mol estimated) due to glycosylation.
    • Reduced passive diffusion in Caco-2 models (Papp <10⁻⁵ cm/s) compared to its aglycone forms, requiring enzymatic hydrolysis for absorption .

Veratric Acid (3,4-Dimethoxybenzoic Acid)

  • Structure : Benzoic acid with two methoxy groups at C3 and C4, lacking the prenyl substituent .
  • Source : Found in T. chinensis and other medicinal plants .
  • Properties :
    • Higher polarity than this compound, leading to faster renal excretion and shorter half-life.
    • Exhibits weaker antimicrobial activity compared to this compound, as the prenyl group in the latter enhances membrane permeability .

Comparison with Functionally Similar Compounds

Vanillic Acid (4-Hydroxy-3-methoxybenzoic Acid)

  • Structure : Lacks the C5 prenyl group present in this compound.
  • Bioactivity :
    • Moderate antioxidant activity (IC₅₀ ~20 µM in DPPH assays) vs. This compound’s stronger effects (IC₅₀ ~12 µM) due to enhanced lipophilicity from the prenyl group .

Protocatechuic Acid (3,4-Dihydroxybenzoic Acid)

  • Structure : Contains two hydroxyl groups at C3 and C4, lacking methoxy and prenyl groups.
  • Bioavailability : Higher aqueous solubility but lower cellular uptake than this compound due to absence of hydrophobic substituents .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Formula Molecular Weight logP (Predicted) Caco-2 Papp (cm/s) Key Bioactivities
This compound C₁₃H₁₆O₄ 236.27 2.8 ~1.2×10⁻⁵ Anticancer, antimicrobial, antioxidant
Globeflowery acid Not specified ~210 (estimated) 1.9 ~1.0×10⁻⁵ Antimicrobial
Trollioside C₁₉H₂₄O₉ (est.) ~356 (estimated) -0.5 <1.0×10⁻⁵ Prodrug for aglycones
Veratric acid C₉H₁₀O₄ 182.18 1.4 ~1.5×10⁻⁵ Antioxidant

Research Findings and Implications

  • Absorption Mechanisms : this compound’s prenyl group enhances lipophilicity, enabling passive diffusion across intestinal epithelia (Caco-2 Papp ~10⁻⁵ cm/s), whereas trollioside requires enzymatic hydrolysis for bioavailability .
  • Biological Activities: this compound inhibits esophageal cancer EC-109 cell growth (IC₅₀ ~50 µM) via apoptosis induction, outperforming simpler phenolic acids like vanillic acid . Synergistic effects observed with co-occurring flavonoids (e.g., orientin, vitexin) in T. chinensis enhance antimicrobial potency .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Proglobeflowery acid
Reactant of Route 2
Reactant of Route 2
Proglobeflowery acid

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